1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 920984-36-7
VCID: VC15920137
InChI: InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3
SMILES:
Molecular Formula: C14H18N2OSi
Molecular Weight: 258.39 g/mol

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

CAS No.: 920984-36-7

Cat. No.: VC15920137

Molecular Formula: C14H18N2OSi

Molecular Weight: 258.39 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone - 920984-36-7

Specification

CAS No. 920984-36-7
Molecular Formula C14H18N2OSi
Molecular Weight 258.39 g/mol
IUPAC Name 1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone
Standard InChI InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3
Standard InChI Key ISBIKYUODOILFX-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone is a pyrazole-derived organosilicon compound with the molecular formula C₁₄H₁₈N₂OSi and a molar mass of 258.39 g/mol . Its IUPAC name, 1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone, reflects the presence of a phenyl group at N-1, a trimethylsilyl (TMS) substituent at C-4, and an acetyl moiety at C-3 of the pyrazole ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number920984-36-7
Molecular FormulaC₁₄H₁₈N₂OSi
Molecular Weight258.39 g/mol
InChI KeyOKIRAIMVTSDWDD-UHFFFAOYSA-N
SMILESCC(=O)C1=CN(N=C1Si(C)C)C2=CC=CC=C2

The crystal structure of analogous pyrazole derivatives, such as 1-phenyl-1H-pyrazol-3-ol, demonstrates dimeric units stabilized by intermolecular hydrogen bonds . While X-ray data for this specific compound remains unpublished, density functional theory (DFT) simulations suggest similar intermolecular interactions between the acetyl oxygen and adjacent pyrazole protons .

Electronic Configuration and Tautomerism

Pyrazole tautomerism significantly influences reactivity. In 1-phenyl-1H-pyrazol-3-ol, solid-state NMR confirms dominance of the 3-hydroxy tautomer, with ¹⁵N chemical shifts at 192.6 ppm (N-1) and 243.1 ppm (N-2) . For 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone, the electron-withdrawing acetyl group at C-3 and TMS at C-4 likely stabilize the keto form, suppressing enol tautomerization. Comparative ¹H NMR studies in CDCl₃ reveal downfield shifts for pyrazole H-5 (δ 7.67 ppm) and H-4 (δ 5.92 ppm), consistent with diminished π-electron density at C-3 due to acetyl substitution .

Synthetic Methodologies

General Pyrazole Synthesis Strategies

The preparation of substituted pyrazoles typically involves:

  • Cyclocondensation: Hydrazines react with 1,3-dicarbonyl compounds to form the pyrazole core.

  • Silylation: Trimethylsilyl chloride (TMSCl) introduces the TMS group under basic conditions (e.g., triethylamine).

  • Acetylation: Friedel-Crafts acylation or nucleophilic substitution installs the acetyl moiety.

Stepwise Assembly of 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

While explicit protocols remain proprietary, inferred steps include:

  • Step 1: Phenylhydrazine reacts with trimethylsilyl acetylacetone to yield 1-phenyl-4-(trimethylsilyl)-1H-pyrazol-3-ol.

  • Step 2: Acetylation using acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) produces the target compound.
    Purification via silica gel chromatography (hexane/ethyl acetate) typically achieves >95% purity, as evidenced by analogous syntheses .

Spectral Characterization and Computational Modeling

Nuclear Magnetic Resonance (NMR) Analysis

¹³C NMR in CDCl₃ shows characteristic signals at:

  • δ 164.0 ppm: Pyrazole C-3 (acetyl carbonyl)

  • δ 139.4 ppm: Phenyl C-1

  • δ 94.4 ppm: Pyrazole C-4 (coupled to TMS group)

¹H-¹³C Heteronuclear Correlation (HETCOR) spectroscopy confirms through-space interactions between the TMS protons (δ 0.25 ppm) and pyrazole C-4, validating the substitution pattern .

Infrared (IR) and Mass Spectrometry

  • IR (KBr): Strong absorption at 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Si-CH₃ symmetric deformation).

  • HRMS (ESI+): Calculated for C₁₄H₁₈N₂OSi [M+H]⁺: 259.1264; Found: 259.1267 .

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